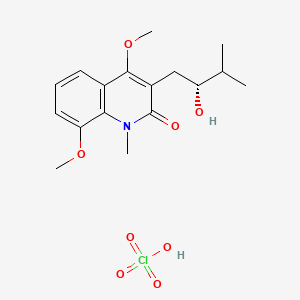
Lunacridine perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lunacridine perchlorate isa bioactive chemical.
Aplicaciones Científicas De Investigación
DNA Intercalation and Topoisomerase II Inhibition
Lunacridine, derived from Lunasia amara, exhibits significant activity as a DNA intercalator and an inhibitor of topoisomerase II. It has demonstrated anti-Staphylococcus aureus properties and effectiveness against specific human cell lines, including HeLa and H226 cells, due to its DNA intercalation activity. This places lunacridine among the class of DNA intercalating topoisomerase II inhibitors, offering potential therapeutic applications in cancer treatment (Prescott et al., 2007).
Molecular Docking and Cytotoxic Activity
Further insights into lunacridine's mechanism of action come from molecular docking studies. Lunacridine has been shown to dock intercalatively between DNA base pairs, suggesting interactions with adenine, thymine, and cytosine. This interaction potentially explains its cytotoxic activity against P388 murine leukemia cells, highlighting its relevance in cancer research (Zubair & Subehan, 2010).
Antidiabetic Potential through α-Glucosidase Inhibition
In addition to its anticancer properties, lunacridine has been investigated for its potential in treating diabetes. A molecular docking study indicated that lunacridine interacts with the α-glucosidase enzyme, which plays a role in glucose absorption in the small intestine. Its binding affinity was found to be close to that of the control drug, acarbose, suggesting lunacridine's potential as an antidiabetic agent through α-glucosidase inhibition (Adriani et al., 2019).
Environmental Occurrence of Perchlorate
While lunacridine is a focal point for medical research, perchlorate, its salt form, has been extensively studied in environmental contexts. Perchlorate is a strong oxidizer often associated with contamination in water sources and has implications for thyroid gland function. Understanding the environmental occurrence and impact of perchlorate is essential for assessing potential health risks (Kumarathilaka et al., 2016).
Propiedades
Número CAS |
114099-37-5 |
|---|---|
Nombre del producto |
Lunacridine perchlorate |
Fórmula molecular |
C17H22ClNO7 |
Peso molecular |
387.813 |
Nombre IUPAC |
2(1H)-Quinolinone, 3-((2R)-2-hydroxy-3-methylbutyl)-4,8-dimethoxy-1-methyl-, perchlorate |
InChI |
InChI=1S/C17H22ClNO7/c1-10(2)14(26-18(21,22)23)9-12-16(25-5)11-7-6-8-13(24-4)15(11)19(3)17(12)20/h6-8,10,14H,9H2,1-5H3/t14-/m1/s1 |
Clave InChI |
WZPJHBBLPUDXFE-CQSZACIVSA-N |
SMILES |
O=C1N(C)C2=C(C=CC=C2OC)C(OC)=C1C[C@@H](OCl(=O)(=O)=O)C(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lunacridine perchlorate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



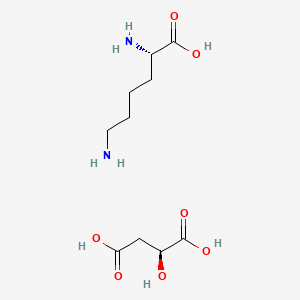
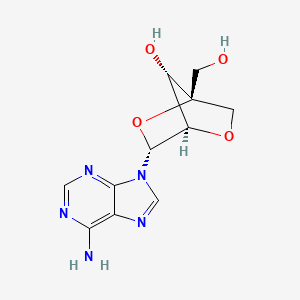
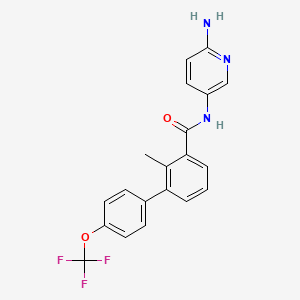
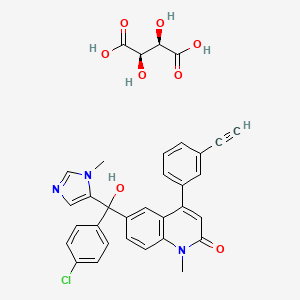
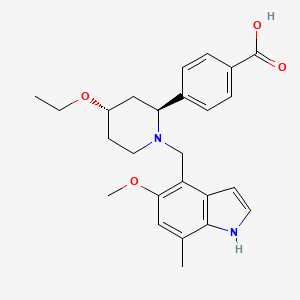
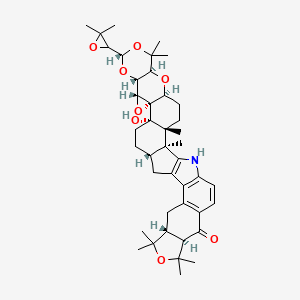
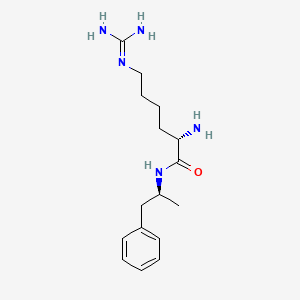

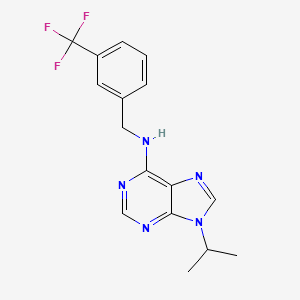
![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)
![3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B608632.png)
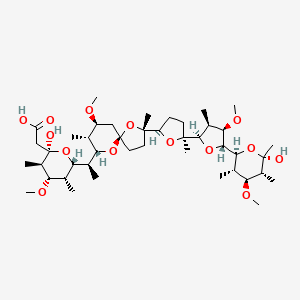
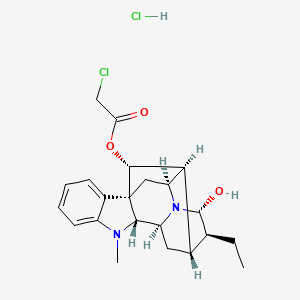
![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/structure/B608635.png)